REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([C:8](O)=[O:9])=[N:4][N:5]([CH3:7])[CH:6]=1.C(N(CC)CC)C.C(OC(Cl)=O)C(C)C.[BH4-].[Na+]>C1COCC1>[F:1][C:2]1[C:3]([CH2:8][OH:9])=[N:4][N:5]([CH3:7])[CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
344 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=NN(C1)C)C(=O)O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
216 μL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Name
|
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° Celsius for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was collected
|
Type
|
CUSTOM
|
Details
|
transferred to a 25 mL round bottomed flask
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by FCC without additional work up
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NN(C1)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |